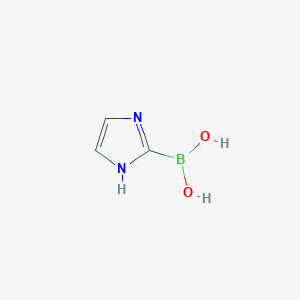

1H-imidazol-2-ylboronic acid

Description

Properties

IUPAC Name |

1H-imidazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2/c7-4(8)3-5-1-2-6-3/h1-2,7-8H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCHHDHEHOKKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CN1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662804 | |

| Record name | 1H-Imidazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219080-61-1 | |

| Record name | 1H-Imidazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-imidazol-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 1H-imidazol-2-ylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a multi-step process beginning with the protection of the imidazole nitrogen, followed by a directed lithiation and borylation, and concluding with deprotection to yield the target compound.

Core Synthetic Strategy

The direct borylation of the C2 position of the imidazole ring is challenging due to the acidity of the N-H proton. Therefore, a robust synthetic strategy involves three key stages:

-

N-Protection: The imidazole nitrogen is protected to prevent its deprotonation in the subsequent lithiation step. A commonly used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

-

Lithiation and Borylation: The C2 proton of the N-protected imidazole is abstracted by a strong organolithium base, such as n-butyllithium. The resulting 2-lithioimidazole intermediate is then quenched with a boron electrophile, typically a trialkyl borate like tri-isopropyl borate, to form the corresponding boronate ester.

-

Deprotection and Hydrolysis: The N-protecting group is removed, and the boronate ester is hydrolyzed to afford the final 1H-imidazol-2-ylboronic acid.

This sequence is illustrated in the workflow diagram below.

Figure 1: General workflow for the synthesis of 1H-imidazol-2-ylboronic acid.

Detailed Experimental Protocol

This protocol is a representative procedure compiled from established methodologies for the synthesis of N-protected imidazoles and their subsequent lithiation-borylation.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-1H-imidazole (N-Boc-imidazole)

-

To a stirred solution of 1H-imidazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (1.1 eq) or sodium hydride (1.1 eq, use with caution) at 0 °C.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-imidazole.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)-1H-imidazol-2-ylboronic acid, pinacol ester

-

Dissolve N-Boc-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise to the stirred solution. Maintain the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the 2-lithio-N-Boc-imidazole intermediate.

-

In a separate flask, prepare a solution of tri-isopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the 2-lithio-N-Boc-imidazole solution to the tri-isopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronate ester.

Step 3: Synthesis of 1H-imidazol-2-ylboronic acid

-

Dissolve the crude N-Boc-imidazol-2-ylboronate ester in a mixture of an organic solvent (e.g., methanol or dioxane) and aqueous hydrochloric acid (e.g., 2 M HCl).

-

Stir the mixture at room temperature or gently heat to facilitate the deprotection of the Boc group and hydrolysis of the boronate ester.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

The resulting aqueous solution may be lyophilized or carefully neutralized to precipitate the product, which can then be isolated by filtration.

-

Wash the solid product with a cold solvent (e.g., diethyl ether or cold water) and dry under vacuum to yield 1H-imidazol-2-ylboronic acid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of 1H-imidazol-2-ylboronic acid and its protected precursors. Yields can vary based on reaction scale and purification methods.

| Step | Reactants | Key Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1. N-Protection | 1H-Imidazole, Di-tert-butyl dicarbonate | Triethylamine, THF | 0 to RT | 12 - 16 | 85 - 95 |

| 2. Lithiation & Borylation | N-Boc-imidazole, n-Butyllithium, Tri-isopropyl borate | Anhydrous THF | -78 to RT | 12 - 18 | 60 - 75 |

| 3. Deprotection & Hydrolysis | N-Boc-imidazol-2-ylboronate ester | 2 M HCl, Methanol | RT to 50 | 2 - 6 | 70 - 85 |

Logical Relationships in the Synthesis

The synthesis of 1H-imidazol-2-ylboronic acid is a sequential process where the successful execution of each step is critical for the overall outcome. The logical flow is dictated by the chemical reactivity of the imidazole ring and the boronic acid moiety.

Figure 2: Logical relationships in the synthesis of 1H-imidazol-2-ylboronic acid.

This guide provides a foundational understanding of the synthesis of 1H-imidazol-2-ylboronic acid. Researchers should consult the primary literature for specific variations and optimizations of this general procedure. Standard laboratory safety precautions should be strictly followed, particularly when handling pyrophoric reagents like n-butyllithium and corrosive acids.

An In-depth Technical Guide to the Chemical Properties of 1H-imidazol-2-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1H-imidazol-2-ylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document outlines its known physical and chemical characteristics, synthetic methodologies, and key applications, with a focus on its role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Core Chemical and Physical Properties

Table 1: Physical and Chemical Properties of 1H-imidazol-2-ylboronic acid

| Property | Value | Source |

| Molecular Formula | C₃H₅BN₂O₂ | PubChem[2] |

| Molecular Weight | 111.90 g/mol | PubChem[2] |

| Appearance | White crystalline solid | ChemBK[1] |

| Solubility | Good solubility in water and various organic solvents | ChemBK[1] |

| Acidity | Weak acid | ChemBK[1] |

| Exact Mass | 112.0444076 Da | PubChem[2] |

| Complexity | 79.7 | PubChem[2] |

| Topological Polar Surface Area | 69.1 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Note: Many of the properties listed are computed and should be considered as estimates.

Synthesis and Purification

A general three-step synthesis for 1H-imidazol-2-ylboronic acid has been described.[1] The process begins with the reaction of imidazole with a trialkyl borate, followed by hydrolysis and subsequent workup.

Experimental Protocol: General Synthesis of 1H-imidazol-2-ylboronic acid

This protocol is a generalized procedure based on the described three-step synthesis.[1] Optimization of reaction conditions (temperature, reaction time, and purification methods) may be required.

Materials:

-

Imidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Lithiation of Imidazole: A solution of imidazole in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (argon or nitrogen). To this solution, n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and is stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The aqueous layer is separated and washed with diethyl ether. The aqueous layer is then concentrated under reduced pressure. The resulting solid is washed with diethyl ether and hexane to afford the crude product.

-

Purification: The crude 1H-imidazol-2-ylboronic acid can be purified by recrystallization from an appropriate solvent system, such as water/ethanol, or by column chromatography on silica gel.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 1H-imidazol-2-ylboronic acid in organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with 1H-imidazol-2-ylboronic acid. The choice of palladium catalyst, ligand, base, and solvent system can significantly influence the reaction outcome and should be optimized for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

1H-imidazol-2-ylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), 1H-imidazol-2-ylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

-

Degassing: The vessel is sealed and the atmosphere is replaced with an inert gas (argon or nitrogen) by several cycles of vacuum and backfill.

-

Solvent Addition: Degassed solvent(s) are added to the reaction mixture via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-arylimidazole product.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 1H-imidazol-2-ylboronic acid is not widely published. However, based on the analysis of related imidazole derivatives, the expected ¹H and ¹³C NMR chemical shifts can be predicted.

¹H NMR: The ¹H NMR spectrum is expected to show two signals for the imidazole ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The protons on the hydroxyl groups of the boronic acid may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show signals for the three carbons of the imidazole ring. The carbon bearing the boronic acid group (C2) would likely be the most deshielded.

Role in Drug Discovery and Development

While direct involvement in specific biological signaling pathways has not been extensively documented for 1H-imidazol-2-ylboronic acid itself, its importance lies in its utility as a synthetic intermediate for creating molecules with potential biological activity. The imidazole moiety is a well-known pharmacophore present in many approved drugs. The ability to readily form C-C bonds via Suzuki-Miyaura coupling allows for the efficient generation of libraries of novel imidazole-containing compounds for screening in various drug discovery programs.

Safety Information

Under normal laboratory conditions, 1H-imidazol-2-ylboronic acid is considered to be relatively safe.[1] However, standard safety precautions should always be observed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] Avoid prolonged contact with skin and eyes, and prevent inhalation or ingestion.[1] In case of accidental contact or ingestion, it is important to wash the affected area promptly and seek medical advice.[1]

Conclusion

1H-imidazol-2-ylboronic acid is a valuable and versatile reagent in organic chemistry. Its favorable solubility and reactivity in palladium-catalyzed cross-coupling reactions make it an important building block for the synthesis of a wide range of functionalized imidazole derivatives. While a comprehensive set of experimentally determined physical and spectroscopic data is not yet available in the literature, the information presented in this guide, based on computed data and general experimental procedures, provides a solid foundation for its use in research and development. Further studies to fully characterize this compound would be a valuable contribution to the field.

References

1H-Imidazol-2-ylboronic Acid: A Technical Guide to its Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 1H-imidazol-2-ylboronic acid's solubility. While precise quantitative data remains elusive in publicly available literature, this document synthesizes qualitative descriptions and provides detailed experimental protocols to enable researchers to determine solubility parameters in their own laboratories. Furthermore, potential applications in enzyme inhibition are explored, offering a broader context for the compound's utility.

Physicochemical Properties and Solubility Profile

Table 1: Qualitative Solubility of 1H-Imidazol-2-ylboronic Acid

| Solvent | Solubility Description | Source |

| Water | High Solubility | [1] |

| Various Organic Solvents | Soluble | [1] |

Note: The lack of specific data necessitates experimental determination for any application requiring precise concentrations.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, researchers can employ established methods for determining the solubility of boronic acids. The following protocols are adapted from methodologies used for similar compounds and can be applied to 1H-imidazol-2-ylboronic acid.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid 1H-imidazol-2-ylboronic acid to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a set period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant using a suitable filter (e.g., 0.22 µm syringe filter) to remove any undissolved solid.

-

-

Quantification:

-

Analyze the concentration of 1H-imidazol-2-ylboronic acid in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

-

-

Data Analysis: Express the solubility in appropriate units, such as mg/mL or mol/L.

Kinetic Solubility Determination (High-Throughput Screening Method)

This method provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1H-imidazol-2-ylboronic acid in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution to create a range of concentrations.

-

Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well containing the diluted compound.

-

Incubation and Observation: Incubate the microplate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Applications in Enzyme Inhibition

Boronic acids are a well-established class of enzyme inhibitors, with bortezomib being a notable example of a proteasome inhibitor used in cancer therapy.[2] The imidazole moiety can participate in various non-covalent interactions within an enzyme's active site, potentially enhancing binding affinity and specificity. Imidazole itself has been shown to act as a competitive inhibitor for enzymes like liver alcohol dehydrogenase and nitric oxide synthase.[3][4]

The combination of a boronic acid warhead, which can form a reversible covalent bond with active site serine or threonine residues, and an imidazole scaffold for secondary interactions makes 1H-imidazol-2-ylboronic acid and its derivatives promising candidates for the development of novel enzyme inhibitors.

Below is a conceptual workflow illustrating the process of identifying and characterizing an imidazole-based boronic acid as an enzyme inhibitor.

Logical Workflow for Assessing Imidazole Boronic Acids as Saccharide Sensors

Boronic acids are widely recognized for their ability to reversibly bind with diols, a key feature of saccharides. This interaction has led to the development of numerous boronic acid-based sensors for glucose and other carbohydrates.[5][6][7] The imidazole group can further modulate the electronic properties of the boronic acid, potentially enhancing the sensitivity and selectivity of these sensors. The following diagram illustrates a logical workflow for the development of a saccharide sensor based on an imidazole boronic acid derivative.

References

- 1. chembk.com [chembk.com]

- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The imidazole-promoted inactivation of horse-liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide to 1H-Imidazol-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazol-2-ylboronic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a boronic acid group at the 2-position. This bifunctional molecule holds significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile building block. The imidazole moiety, a common scaffold in numerous pharmaceuticals, offers sites for hydrogen bonding and potential coordination with biological targets. The boronic acid group is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. Furthermore, the ability of boronic acids to reversibly bind with diols makes them valuable in the design of sensors and probes. This guide provides a summary of the available technical information on the characterization of 1H-imidazol-2-ylboronic acid.

Physicochemical Properties

1H-Imidazol-2-ylboronic acid is typically a white crystalline solid.[1] It exhibits good solubility in water and various organic solvents.[1] As a weak acid, it can form stable salts.[1] The key computed physicochemical properties are summarized in the table below.[2]

| Property | Value | Source |

| Molecular Formula | C₃H₅BN₂O₂ | PubChem[2] |

| Molecular Weight | 111.90 g/mol | PubChem[2] |

| Exact Mass | 112.0444076 Da | PubChem[2] |

| IUPAC Name | 1H-imidazol-2-ylboronic acid | PubChem[2] |

| InChI Key | JKCHHDHEHOKKQP-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | B(C1=NC=CN1)(O)O | PubChem[2] |

| CAS Number | 1219080-61-1 | PubChem[2] |

Synthesis and Experimental Protocols

General Synthetic Pathway

A potential synthetic route to 1H-imidazol-2-ylboronic acid is illustrated below. This pathway is a generalized representation and would require optimization of reaction conditions, reagents, and purification methods.

Caption: A three-step reaction sequence for the synthesis of 1H-imidazol-2-ylboronic acid.

Experimental Protocols

Note: Detailed, peer-reviewed experimental protocols for the synthesis and characterization of 1H-imidazol-2-ylboronic acid are not currently available in the searched scientific literature. The following are generalized procedures for the analytical techniques commonly used for its characterization, based on similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound would be prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H, ¹³C, and ¹¹B NMR spectra would be acquired on a high-field NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to a standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be recorded using a solid sample, typically with an Attenuated Total Reflectance (ATR) accessory. The spectrum would be analyzed to identify characteristic vibrational frequencies for functional groups such as O-H, N-H, C-N, and B-O bonds.

Mass Spectrometry (MS): Mass spectral data would be obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI). The resulting spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and providing structural information.

Single-Crystal X-ray Diffraction: A suitable single crystal of the compound would be grown and mounted on a diffractometer. X-ray diffraction data would be collected to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural information, including bond lengths and angles.

Spectroscopic and Structural Characterization

While specific experimental data for 1H-imidazol-2-ylboronic acid is not available, this section outlines the expected characterization data based on the analysis of similar imidazole and boronic acid-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift Ranges (ppm) | Notes |

| ¹H NMR | 7.0 - 7.5 | Protons on the imidazole ring. |

| 8.0 - 9.0 | Protons of the B(OH)₂ group. | |

| 12.0 - 13.0 | N-H proton of the imidazole ring. | |

| ¹³C NMR | 115 - 140 | Carbons of the imidazole ring. |

| ¹¹B NMR | 20 - 30 | Trigonal planar boronic acid. |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | O-H stretching (boronic acid), N-H stretching (imidazole) |

| 3150 - 3100 | C-H stretching (aromatic) |

| 1650 - 1500 | C=N and C=C stretching (imidazole ring) |

| 1400 - 1300 | B-O stretching |

| 1200 - 1100 | C-N stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage of the imidazole ring.

X-ray Crystallography

A single-crystal X-ray analysis would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the boronic acid and imidazole groups.

Applications in Drug Development and Organic Synthesis

1H-Imidazol-2-ylboronic acid is a valuable reagent in several areas of chemical research and development.

-

Suzuki-Miyaura Cross-Coupling: It serves as a coupling partner to introduce an imidazole moiety into more complex molecules, a common strategy in the synthesis of pharmaceutical compounds.[3]

-

Catalysis: It has been suggested to act as an organic base catalyst.[1]

-

Materials Science: Potential applications include the synthesis of organic electrolytes, photoelectric materials, and fluorescent dyes.[1]

-

Sensing: The boronic acid functional group allows for the development of sensors for diol-containing molecules, such as sugars.[3]

Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The general catalytic cycle provides a logical workflow that can be visualized.

Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction involving an imidazolylboronic acid.

Safety Information

Under normal operating conditions, 1H-imidazol-2-ylboronic acid is considered relatively safe.[1] However, standard laboratory safety precautions should always be observed. Avoid prolonged contact with skin and eyes, and wear appropriate personal protective equipment, including gloves and safety glasses.[1] Inhalation and ingestion should be avoided.[1] In case of contact or ingestion, wash the affected area promptly and seek medical advice.[1]

Conclusion

1H-Imidazol-2-ylboronic acid is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While detailed, publicly available experimental data on its synthesis and characterization is currently limited, its known properties and the well-established chemistry of its functional groups provide a strong basis for its application in research and development. Further studies documenting its specific reactivity and spectral properties would be highly beneficial to the scientific community.

References

Technical Guide: Synthesis and NMR Data of 1H-imidazol-2-ylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-imidazol-2-ylboronic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a boronic acid group at the 2-position. This bifunctional molecule holds significant interest in medicinal chemistry and materials science. The imidazole moiety is a common scaffold in many biologically active compounds, while the boronic acid group is a versatile functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The ability to participate in such reactions makes 1H-imidazol-2-ylboronic acid a valuable building block for the synthesis of more complex molecules with potential therapeutic or material applications.

Experimental Protocols

A general three-step synthesis for 1H-imidazol-2-ylboronic acid has been reported, starting from imidazole.[1] The following is a detailed, plausible experimental protocol based on this method.

Step 1: Synthesis of 1H-imidazol-2-yltrimethoxyborane

-

To a solution of imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (1.1 eq) in hexanes dropwise at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add trimethyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-imidazol-2-yltrimethoxyborane.

Step 2: Hydrolysis to 1H-imidazol-2-ylboronic acid

-

Dissolve the crude 1H-imidazol-2-yltrimethoxyborane in a mixture of THF and water.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) to the solution.[1]

-

Stir the mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

Step 3: Purification

-

Remove the organic solvent under reduced pressure.

-

The aqueous solution can be washed with an organic solvent to remove any non-polar impurities.

-

The desired 1H-imidazol-2-ylboronic acid can often be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Alternatively, purification can be achieved by column chromatography on silica gel.

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like 1H-imidazol-2-ylboronic acid.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), unless the solvent peak will be used for referencing.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a crucial step to obtain high-resolution spectra with sharp peaks.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are often sufficient. For ¹³C NMR, a significantly larger number of scans is typically required.

-

Acquire the free induction decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the molecular structure.

-

NMR Data

As of the last update, a complete, publicly available experimental ¹H and ¹³C NMR dataset for 1H-imidazol-2-ylboronic acid was not found in the surveyed literature. Therefore, predicted NMR data is provided below for reference. For comparative purposes, experimental ¹H NMR data for the parent compound, imidazole, is also included.

Table 1: Predicted ¹H and ¹³C NMR Data for 1H-imidazol-2-ylboronic acid

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~150 |

| C4 | ~7.1 | ~125 |

| C5 | ~7.1 | ~125 |

| NH | Broad signal, variable position | - |

| B-OH | Broad signal, variable position | - |

Note: Predicted data is based on computational models and may differ from experimental values. The chemical shifts of NH and OH protons are highly dependent on solvent, concentration, and temperature.

Table 2: Experimental ¹H NMR Data for Imidazole

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| H2 | 7.69 | s | D₂O |

| H4, H5 | 7.14 | s | D₂O |

This data is for the parent imidazole and is provided for comparative purposes.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of 1H-imidazol-2-ylboronic acid.

Caption: Workflow for the synthesis of 1H-imidazol-2-ylboronic acid.

References

The Discovery and Development of Imidazole-Based Boronic Acids: A Technical Guide for Drug Discovery Professionals

Introduction

The convergence of imidazole scaffolds and boronic acid functionalities has given rise to a promising class of molecules with significant therapeutic potential. Imidazole, a ubiquitous heterocycle in biological systems, offers a versatile framework for drug design, while the unique electronic properties of boronic acids enable them to act as potent enzyme inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of imidazole-based boronic acids, with a focus on their application as enzyme inhibitors in drug development.

Core Concepts: The Power of a Hybrid Scaffold

Imidazole-based boronic acids leverage the synergistic properties of their constituent moieties. The imidazole ring, present in essential biomolecules like histidine and purines, provides a scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The boronic acid group, a bioisostere of the carboxylic acid group, is a key pharmacophore that can form a reversible covalent bond with the catalytic serine or threonine residues in the active sites of many enzymes. This covalent interaction often leads to potent and selective inhibition.

Synthesis of Imidazole-Based Boronic Acids

The synthesis of imidazole-based boronic acids can be approached through several strategic routes, primarily involving either the construction of the imidazole ring on a boronic acid-containing precursor or the introduction of a boronic acid moiety onto a pre-existing imidazole scaffold.

General Synthetic Strategies

A common approach involves the use of a protected imidazole derivative, which is then subjected to a borylation reaction. For instance, a bromo-substituted imidazole can undergo a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron, to install the boronic ester. Subsequent deprotection yields the desired imidazole-based boronic acid.

Another strategy involves building the imidazole ring from acyclic precursors that already contain a boronic acid or a protected boronic acid group. This can be achieved through multicomponent reactions, such as the Radziszewski synthesis or related methodologies, where an α-dicarbonyl compound, an aldehyde, ammonia, and a boronic acid-containing amine are condensed to form the imidazole ring.

Experimental Protocol: Synthesis of a Triazole-Containing Imidazole-Based Boronic Acid β-Lactamase Inhibitor

The following protocol is a representative example of the synthesis of a more complex imidazole-based boronic acid derivative, specifically a triazole-containing compound designed as a β-lactamase inhibitor. This multi-step synthesis highlights key transformations commonly employed in this field.

Step 1: Synthesis of an Azido-Functionalized Imidazole Core

-

To a solution of 4-(bromomethyl)-1H-imidazole hydrobromide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azido-functionalized imidazole.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the azido-functionalized imidazole (1.0 eq) and a terminal alkyne bearing a protected boronic acid group (1.1 eq) in a mixture of t-butanol and water (1:1).

-

Add a copper(II) sulfate solution (0.05 eq) and sodium ascorbate (0.2 eq).

-

Heat the reaction mixture to 60°C and stir for 4-8 hours.

-

Monitor the formation of the triazole product by TLC.

-

After completion, cool the reaction mixture and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Boronic Acid

-

Dissolve the protected triazole-imidazole-boronic ester (1.0 eq) in a mixture of dichloromethane (DCM) and a mild acidic solution (e.g., 0.2 M HCl).

-

Add methylboronic acid (10.0 eq) as a transesterification agent.

-

Stir the reaction at room temperature overnight.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the final imidazole-based boronic acid by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery: Targeting Enzymes

Imidazole-based boronic acids have emerged as powerful tools for targeting a range of enzymes implicated in various diseases. Their mechanism of action typically involves the formation of a stable, yet reversible, tetrahedral intermediate with a key catalytic residue in the enzyme's active site.

β-Lactamase Inhibitors

One of the most successful applications of this class of compounds is in combating antibiotic resistance. Bacterial β-lactamases are enzymes that hydrolyze and inactivate β-lactam antibiotics. Imidazole-based boronic acids can act as potent inhibitors of these enzymes, restoring the efficacy of conventional antibiotics.

Arginase Inhibitors

Arginase is an enzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea. In the context of cancer, tumor-associated myeloid cells can express high levels of arginase, leading to the depletion of L-arginine in the tumor microenvironment. This depletion impairs T-cell function and promotes tumor immune evasion. Imidazole-based boronic acids, such as derivatives of 2(S)-amino-6-boronohexanoic acid (ABH), have been developed as potent arginase inhibitors.[1] By blocking arginase activity, these compounds can restore L-arginine levels, thereby enhancing anti-tumor immune responses.

Quantitative Bioactivity Data

The potency of imidazole-based boronic acid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize representative bioactivity data for imidazole-based boronic acids against β-lactamases and arginases.

Table 1: Bioactivity of Imidazole-Based Boronic Acid β-Lactamase Inhibitors

| Compound ID | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |

| MB076 | ADC-7 (Acinetobacter-derived cephalosporinase) | <1000 | - | [2] |

| Compound 5 | KPC-2 (Klebsiella pneumoniae carbapenemase) | 730 | - | [3] |

| Compound 10a | AmpC (Class C β-lactamase) | 140 | - | [3] |

| Compound 2b | KPC-2 | - | 84 ± 2 | [4] |

| Compound 2b | SHV-1 (Class A β-lactamase) | - | 130 ± 2 | [4] |

Table 2: Bioactivity of Imidazole-Based Boronic Acid Arginase Inhibitors

| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |

| ABH | Human Arginase I | - | - | [1] |

| ABH | Human Arginase II | 8.5 | - | [5] |

| Compound 9 | Human Arginase I | - | 223 | [6] |

| Compound 9 | Human Arginase II | - | 509 | [6] |

| MARS | Human Arginase I | - | 900 | [5] |

| MARS | Human Arginase II | - | 700 | [5] |

| FMARS | Human Arginase I | - | 1100 | [5] |

| FMARS | Human Arginase II | - | 400 | [5] |

Experimental Protocols for Biological Evaluation

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This assay is a widely used colorimetric method to determine the activity of β-lactamase inhibitors. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin solution (e.g., 0.5 mg/mL in PBS)[3]

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

Test inhibitor compound (imidazole-based boronic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the nitrocefin solution to all wells.

-

Immediately measure the absorbance at 486 nm at regular intervals using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Arginase Inhibition Assay

This assay measures the amount of urea produced from the enzymatic cleavage of L-arginine by arginase.

Materials:

-

Purified arginase enzyme

-

L-arginine solution

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MnCl2)

-

Urea detection reagents (e.g., α-isonitrosopropiophenone)

-

Test inhibitor compound (imidazole-based boronic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of arginase enzyme to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at 37°C for a defined period.

-

Initiate the reaction by adding the L-arginine solution to all wells.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid solution (e.g., a mixture of H2SO4, H3PO4, and water).

-

Add the urea detection reagent and heat the plate to develop the color.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Create a standard curve with known concentrations of urea.

-

Calculate the amount of urea produced in each well and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.

Future Perspectives

The field of imidazole-based boronic acids continues to evolve, with ongoing efforts focused on several key areas:

-

Improving Selectivity: Designing inhibitors with high selectivity for a specific enzyme target over related enzymes is crucial to minimize off-target effects.

-

Enhancing Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as oral or systemically administered drugs.

-

Exploring New Targets: While β-lactamases and arginases are well-established targets, the unique properties of imidazole-based boronic acids make them attractive for inhibiting other classes of enzymes, such as serine proteases and kinases.

-

Combination Therapies: The use of imidazole-based boronic acid enzyme inhibitors in combination with other therapeutic agents is a promising strategy, particularly in the fields of infectious diseases and oncology.

References

- 1. α-Triazolylboronic Acids: A Promising Scaffold for Effective Inhibitors of KPCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. toku-e.com [toku-e.com]

- 4. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Scrutiny of 2-Imidazolylboronic Acid: A Whitepaper for Advanced Drug Discovery

For researchers, scientists, and professionals in drug development, a deep understanding of the intrinsic properties of novel molecular scaffolds is paramount. This technical guide delves into the theoretical and computational landscape of 2-imidazolylboronic acid, a molecule of significant interest at the intersection of heterocyclic chemistry and boronic acid utility. While comprehensive experimental and theoretical data on this specific molecule remains emergent, this paper outlines a robust computational framework to elucidate its structural, electronic, and reactive properties. Such a framework is indispensable for predicting its behavior in biological systems and for the rational design of next-generation therapeutics.

The imidazole moiety is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its presence in numerous bioactive compounds.[1] Boronic acids and their derivatives are also of immense importance in pharmaceutical drug discovery, not only for their utility in synthetic reactions like the Suzuki-Miyaura coupling but also as key pharmacophores in approved drugs.[2][3] The fusion of these two entities in 2-imidazolylboronic acid presents a unique scaffold with a rich potential for targeted drug design.

This whitepaper will provide a blueprint for the theoretical investigation of 2-imidazolylboronic acid, detailing the requisite computational methodologies and the expected data outputs. By following this guide, researchers can systematically uncover the molecule's fundamental characteristics, thereby accelerating its journey from a compound of interest to a lead candidate in drug development programs.

I. Molecular Geometry and Structural Analysis

A foundational step in the theoretical characterization of any molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the lowest energy conformation of the molecule.

Experimental Protocols: Quantum Chemical Calculations for Geometry Optimization

A reliable method for obtaining an accurate molecular structure is through Density Functional Theory (DFT). The recommended protocol is as follows:

-

Software: Gaussian, ORCA, or any other reputable quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional has a proven track record for providing a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p). This triple-zeta basis set with diffuse and polarization functions is well-suited for describing the electronic structure of molecules containing heteroatoms and for accurately modeling non-covalent interactions.

-

Solvation Model: To simulate a biological environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) using the integral equation formalism variant (IEFPCM) with water as the solvent should be employed.

-

Calculation Type: Opt (Optimization) followed by Freq (Frequency). The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Data Presentation: Predicted Structural Parameters

The geometry optimization will yield a wealth of quantitative data regarding the molecule's structure. This data should be tabulated for clarity and comparative purposes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (in vacuo) | Predicted Value (in water) |

| Bond Length (Å) | B | O1 | Calculated Value | Calculated Value | |

| B | O2 | Calculated Value | Calculated Value | ||

| B | C2 (imidazole) | Calculated Value | Calculated Value | ||

| N1 (imidazole) | C2 (imidazole) | Calculated Value | Calculated Value | ||

| C2 (imidazole) | N3 (imidazole) | Calculated Value | Calculated Value | ||

| **Bond Angle (°) ** | O1 | B | O2 | Calculated Value | Calculated Value |

| O1 | B | C2 | Calculated Value | Calculated Value | |

| N1 | C2 | N3 | Calculated Value | Calculated Value | |

| Dihedral Angle (°) | O1 | B | C2 | N1 | Calculated Value |

Visualization of Molecular Structure

A visual representation of the optimized geometry is essential for intuitive understanding.

Caption: Optimized molecular structure of 2-imidazolylboronic acid.

II. Electronic Properties and Chemical Reactivity

The electronic nature of 2-imidazolylboronic acid dictates its reactivity and its potential to interact with biological targets. Key descriptors of its electronic properties include the Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and the distribution of atomic charges.

Experimental Protocols: Calculation of Electronic Properties

Using the optimized geometry from the previous step, the following single-point energy calculations should be performed with the same DFT method (B3LYP/6-311++G(d,p)) and solvation model.

-

FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability.

-

MEP Mapping: The MEP is plotted onto the molecule's electron density surface. It reveals the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack, as well as regions for hydrogen bonding.

-

Charge Analysis: Mulliken population analysis or, more robustly, Natural Bond Orbital (NBO) analysis should be conducted to determine the partial atomic charges on each atom. This provides a quantitative measure of the electron distribution.

Data Presentation: Key Electronic Descriptors

| Property | Predicted Value (in vacuo) | Predicted Value (in water) |

| HOMO Energy (eV) | Calculated Value | Calculated Value |

| LUMO Energy (eV) | Calculated Value | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value |

| Dipole Moment (Debye) | Calculated Value | Calculated Value |

| Mulliken Atomic Charges | ||

| B | Calculated Value | Calculated Value |

| N1 (imidazole) | Calculated Value | Calculated Value |

| N3 (imidazole) | Calculated Value | Calculated Value |

| O1 | Calculated Value | Calculated Value |

| O2 | Calculated Value | Calculated Value |

Visualization of a Reactivity Concept

The interaction between the FMOs of 2-imidazolylboronic acid and a hypothetical biological target can be conceptualized as follows.

Caption: Frontier Molecular Orbital (FMO) interactions.

III. Intermolecular Interactions and Binding Affinity

For a drug to be effective, it must bind to its biological target. This binding is governed by a complex interplay of intermolecular interactions. Theoretical studies can model these interactions and provide insights into binding affinity.

Experimental Protocols: Modeling Intermolecular Interactions

-

Model System: A simplified model of the target's active site should be constructed (e.g., key amino acid residues).

-

Docking: Molecular docking simulations can be performed to predict the preferred binding orientation of 2-imidazolylboronic acid within the active site.

-

Quantum Theory of Atoms in Molecules (QTAIM): Following docking, a high-level DFT calculation on the docked complex can be performed. QTAIM analysis of the resulting electron density can identify and characterize non-covalent interactions, such as hydrogen bonds and van der Waals contacts, through the analysis of bond critical points.

Visualization of the Computational Workflow

The process for studying intermolecular interactions can be visualized as a logical workflow.

Caption: Workflow for analyzing intermolecular interactions.

IV. Implications for Drug Development

The theoretical data generated through this computational framework has direct and actionable implications for drug development.

-

Structure-Activity Relationship (SAR) Studies: By understanding the key structural and electronic features responsible for binding, medicinal chemists can rationally design derivatives of 2-imidazolylboronic acid with improved potency and selectivity.

-

Pharmacokinetic Profiling: Calculated properties such as polarity and surface area can inform predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Mechanism of Action: A detailed understanding of the intermolecular interactions with a target can elucidate the molecule's mechanism of action at a fundamental level.

References

An In-depth Technical Guide to the Electronic Properties of 1H-Imidazol-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 1H-imidazol-2-ylboronic acid, a versatile building block in medicinal chemistry and materials science. This document details the synthesis, spectroscopic characterization, and theoretical electronic structure of the molecule, offering insights into its reactivity and potential applications, particularly in the context of enzyme inhibition.

Introduction

1H-Imidazol-2-ylboronic acid is a heterocyclic compound featuring an imidazole ring substituted with a boronic acid group at the C2 position. The imidazole moiety is a common scaffold in numerous biologically active molecules due to its ability to participate in hydrogen bonding and coordinate with metal ions. The boronic acid functional group is a Lewis acid capable of forming reversible covalent bonds with diols, a property exploited in sensor design and drug delivery. The interplay of the electron-rich imidazole ring and the electron-withdrawing boronic acid group imparts unique electronic characteristics to the molecule, influencing its acidity, reactivity, and potential as a pharmacophore.

Physicochemical and Electronic Properties

The electronic nature of 1H-imidazol-2-ylboronic acid is a result of the combined effects of the imidazole ring and the boronic acid substituent. The imidazole ring itself is aromatic and possesses two nitrogen atoms with different electronic environments: a pyrrole-like nitrogen (N1) that donates its lone pair to the aromatic system and a pyridine-like nitrogen (N3) with a lone pair in the plane of the ring, which is more basic. The boronic acid group is generally considered to be electron-withdrawing, which can influence the electron density distribution within the imidazole ring.

Acidity (pKa)

Table 1: Predicted and Comparative Acidity Data

| Compound | Functional Group | Predicted/Experimental pKa | Reference |

| 1H-Imidazol-2-ylboronic acid | Boronic Acid | Not available | - |

| 1H-Imidazol-2-ylboronic acid | Imidazolium ion | Not available | - |

| Phenylboronic acid | Boronic Acid | 8.64 - 8.90 | [1] |

| Imidazole | Imidazolium ion | ~7.0 |

Note: Predicted values would be derived from computational chemistry studies.

Spectroscopic Data

Spectroscopic analysis provides valuable information about the structure and electronic environment of 1H-imidazol-2-ylboronic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. Although specific experimental NMR data for 1H-imidazol-2-ylboronic acid could not be located in the searched literature, predicted chemical shifts can be estimated based on the known spectra of imidazole and related derivatives. The protons on the imidazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum. The carbon atom attached to the boron (C2) would likely show a characteristic chemical shift in the ¹³C NMR spectrum.

Table 2: Predicted NMR Spectroscopic Data for 1H-Imidazol-2-ylboronic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (H4/H5) | 7.0 - 7.5 | d | ~2-3 |

| ¹H (NH) | 10.0 - 12.0 | br s | - |

| ¹³C (C2) | 140 - 150 | - | - |

| ¹³C (C4/C5) | 120 - 130 | - | - |

Note: These are estimated values based on data for similar imidazole compounds and require experimental verification.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1H-imidazol-2-ylboronic acid is expected to show characteristic absorption bands for the O-H stretching of the boronic acid, the N-H stretching of the imidazole ring, and the B-O and C-N bond vibrations.

Table 3: Predicted IR Spectroscopic Data for 1H-Imidazol-2-ylboronic Acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| N-H stretch (imidazole) | 3100 - 3300 | Medium |

| C=N stretch (imidazole ring) | 1500 - 1600 | Medium |

| B-O stretch | 1300 - 1400 | Strong |

Note: These are predicted values based on typical IR absorption ranges for the respective functional groups.

Synthesis and Experimental Protocols

Synthesis of 1H-Imidazol-2-ylboronic Acid

A general three-step synthesis for 1H-imidazol-2-ylboronic acid has been described.[2] The process begins with the reaction of imidazole with trimethylborate, followed by acidic workup to yield the boronic acid.

Caption: Synthetic pathway for 1H-imidazol-2-ylboronic acid.

Detailed Experimental Protocol (Illustrative)

While a specific detailed protocol for the synthesis of 1H-imidazol-2-ylboronic acid was not found in the provided search results, a representative procedure based on common methods for the synthesis of arylboronic acids is outlined below.

Step 1: Formation of 2-Lithioimidazole

-

To a solution of imidazole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise.

-

The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the lithiated intermediate.

Step 2: Borylation

-

Trimethylborate is added dropwise to the solution of 2-lithioimidazole at -78 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

Step 3: Hydrolysis

-

The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.

-

The mixture is stirred for several hours to ensure complete hydrolysis of the boronate ester.

-

The aqueous layer is separated, and the pH is adjusted to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification can be achieved by recrystallization from an appropriate solvent system.

pKa Determination Protocol (Illustrative)

The pKa of 1H-imidazol-2-ylboronic acid can be determined experimentally using potentiometric or spectrophotometric titration.

Potentiometric Titration:

-

A solution of 1H-imidazol-2-ylboronic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

The pKa value is determined from the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Application in Drug Development: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

The imidazole scaffold is a key component in many enzyme inhibitors. A particularly relevant target in cancer immunotherapy is Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[3] Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan, an essential amino acid for T-cell proliferation and activation, and the accumulation of immunosuppressive kynurenine metabolites. This creates an immunosuppressive environment that allows tumors to evade the immune system.

Several imidazole-based compounds have been developed as IDO1 inhibitors.[4] These inhibitors often work by coordinating to the heme iron in the active site of the enzyme, thereby blocking substrate binding and catalytic activity. The electronic properties of the imidazole ring are crucial for this interaction.

Caption: The IDO1 pathway and the potential role of inhibitors.

The electronic properties of 1H-imidazol-2-ylboronic acid, particularly the Lewis acidity of the boron center and the coordinating ability of the imidazole nitrogens, make it a candidate for investigation as an IDO1 inhibitor. The boronic acid group could potentially interact with residues in the active site, while the imidazole ring could coordinate with the heme iron. Further research, including molecular docking studies and in vitro enzyme assays, would be necessary to validate this hypothesis.

Conclusion

1H-Imidazol-2-ylboronic acid possesses a unique combination of electronic features derived from its imidazole and boronic acid moieties. While experimental data on its specific electronic properties are limited, theoretical considerations and comparisons with related compounds provide a solid foundation for understanding its behavior. Its synthesis is achievable through established methods, and its potential application as an enzyme inhibitor, particularly in the context of cancer immunotherapy, warrants further investigation. This technical guide serves as a valuable resource for researchers interested in exploring the chemistry and therapeutic potential of this intriguing molecule.

References

The Reactivity of the C-B Bond in Imidazole Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. The unique electronic properties of the imidazole ring, coupled with the versatile reactivity of the boronic acid moiety, make these compounds valuable building blocks for the construction of complex molecules, particularly in the development of novel therapeutics.[1][2] The carbon-boron (C-B) bond in these reagents is the linchpin of their reactivity, primarily exploited in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the synthesis, stability, and key reactions of imidazole boronic acids, with a focus on experimental protocols and quantitative data to aid researchers in their practical applications.

Synthesis of Imidazole Boronic Acids

The synthesis of imidazole boronic acids can be achieved through several methods, with the choice of route often depending on the desired substitution pattern and the stability of the target molecule. A common strategy involves the lithiation of a halo-imidazole followed by quenching with a trialkyl borate.

General Synthetic Protocol: Lithiation-Borylation of Haloimidazoles

A solution of the halo-imidazole in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, such as n-butyllithium or sec-butyllithium, is then added dropwise to effect lithium-halogen exchange. After stirring for a short period, a trialkyl borate, commonly trimethyl borate or triisopropyl borate, is added to the reaction mixture. The reaction is then allowed to warm to room temperature and is subsequently quenched with an aqueous acid to hydrolyze the borate ester and afford the desired imidazole boronic acid. Purification is typically achieved by chromatography or recrystallization.

Stability and Competing Reactions: The Challenge of Protodeboronation

A critical aspect of the reactivity of imidazole boronic acids is their stability, as the C-B bond can be susceptible to cleavage under certain conditions. The most common undesired side reaction is protodeboronation, the protonolysis of the C-B bond to replace the boronic acid group with a hydrogen atom.[3] This process is often pH-dependent and can be accelerated by heat and the presence of certain metals.[3]

The propensity for protodeboronation is a significant consideration in the design of cross-coupling reactions, as it can lead to reduced yields of the desired product. For some heteroaryl boronic acids, particularly those with a nitrogen atom positioned ortho to the boronic acid group, the formation of a zwitterionic intermediate can lead to rapid protodeboronation, especially under neutral pH conditions.[3] Strategies to mitigate protodeboronation include the use of boronic esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates, which exhibit greater stability and can release the boronic acid in situ under the reaction conditions.

Key Reactions of the C-B Bond

The utility of imidazole boronic acids is most prominently demonstrated in palladium- and copper-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of new chemical bonds, making them foundational in the synthesis of pharmaceuticals and other functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate, and it stands as one of the most powerful methods for C-C bond formation.[4] In the context of imidazole boronic acids, this reaction is frequently used to synthesize aryl- or heteroaryl-substituted imidazoles, which are common motifs in biologically active molecules.[5]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination of the final product to regenerate the Pd(0) catalyst. The transmetalation step is often rate-limiting and requires the activation of the boronic acid by a base.

Experimental Protocol: Suzuki-Miyaura Coupling of an Unprotected Haloimidazole [6]

To a reaction vessel are added the haloimidazole (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv). A suitable solvent system, such as a mixture of DMF and water or toluene, ethanol, and water, is then added. The reaction mixture is degassed and heated under an inert atmosphere, with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Table 1: Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole with Various Boronic Acids [7]

| Entry | Boronic Acid | Method | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | A | 110 | 1 | 91 |

| 2 | 4-Methoxyphenylboronic acid | B | 120 | 2 | 64 |

| 3 | 3-Methylphenylboronic acid | A | 120 | 1 | 40 |

| 4 | 2-Thiopheneboronic acid | B | 110 | 2 | 65 |

| 5 | 3-Furylboronic acid | A | 120 | 1 | 67 |

Method A: PdCl₂(dppf), CsF, BnEt₃NCl in Toluene/H₂O. Method B: Pd(PPh₃)₄, Na₂CO₃ in DMF/H₂O.

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a C-N bond between an amine (or other N-nucleophile) and a boronic acid.[8] This reaction is particularly valuable for the N-arylation of imidazoles, providing a complementary approach to traditional methods like the Buchwald-Hartwig amination. The Chan-Lam coupling is often characterized by its mild reaction conditions, often proceeding at room temperature and open to the air.

The mechanism is thought to involve the formation of a copper(II)-amido complex, which then undergoes transmetalation with the boronic acid. Reductive elimination from the resulting copper(III) intermediate yields the N-arylated product and regenerates the active copper catalyst.

Experimental Protocol: Chan-Lam N-Arylation of 2-Nitroimidazole [9]

In a reaction vessel, 2-nitroimidazole (1.0 equiv), the arylboronic acid (1.5 equiv), a copper catalyst such as Cu(OAc)₂ (0.1 equiv), and a ligand (e.g., a phenanthroline derivative, 0.1 equiv) are combined. A suitable solvent, such as methanol, is added, followed by a base (e.g., K₂CO₃, 1.0 equiv). The reaction is stirred at a specified temperature (e.g., room temperature to 65 °C) for a designated time, with progress monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-arylated imidazole.

Table 2: Optimization of Chan-Lam Coupling of 2-Nitroimidazole with Phenylboronic Acid [9]

| Entry | Copper Salt | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Cu(OTf)₂ | L1 | - | MeOH | 65 | Low |

| 2 | Cu(OTf)₂ | L2 | K₂CO₃ | MeOH | 65 | 75 |

| 3 | Cu(OAc)₂ | L2 | K₂CO₃ | MeOH | 65 | 68 |

| 4 | Cu(OTf)₂ | L2 | Cs₂CO₃ | MeOH | 65 | 55 |

| 5 | Cu(OTf)₂ | L2 | K₂CO₃ | CH₃CN | 65 | 0 |

L1 and L2 represent different phenanthroline-based ligands.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1H-Imidazol-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents due to its diverse biological activities, which include antiviral, anticancer, and anti-inflammatory properties. The functionalization of the imidazole ring is a key strategy in the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the imidazole core.

This document provides detailed application notes and protocols for the use of 1H-imidazol-2-ylboronic acid and its protected derivatives in Suzuki-Miyaura coupling reactions to synthesize 2-arylimidazoles. Given the propensity of the unprotected NH group of imidazole to interfere with the catalytic cycle, a common and effective strategy involves the use of an N-protected imidazole-2-ylboronic acid, such as the N-Boc derivative, followed by a deprotection step.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (e.g., 1H-imidazol-2-ylboronic acid or its N-protected ester) and an organohalide. The reaction proceeds through a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially when dealing with nitrogen-rich heterocycles like imidazole, which can act as ligands and potentially inhibit the palladium catalyst.

Key Applications of 2-Arylimidazoles

The 2-arylimidazole motif is a core component of many biologically active compounds. Notable applications include:

-

Antiviral Agents: Certain 2-arylimidazole derivatives have demonstrated significant activity against a range of viruses, including orthopoxviruses.[1][2]

-

Anticancer Agents: This class of compounds has been investigated for its potential in cancer therapy, with some derivatives showing cytotoxic activity against various cancer cell lines.

-

p38 MAPK Inhibitors: Pyridinyl-imidazole derivatives are well-known inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. Inhibition of this pathway is a therapeutic strategy for a variety of inflammatory diseases.

Experimental Protocols

Due to the challenges associated with the unprotected NH of 1H-imidazol-2-ylboronic acid, a more reliable two-step protocol involving an N-protected derivative is presented.

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-1H-imidazol-2-ylboronic Acid with Aryl Halides

This protocol describes a general procedure for the coupling of N-Boc-1H-imidazol-2-ylboronic acid with various aryl halides.